DNMT3A Inhibitory Potency: Comparative Structure-Activity Relationship in Desmethoxyquinazolines
While direct enzymatic inhibition data for N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is absent from the literature, its closest characterized analog—N-(1-benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (compound 14)—achieves 63±4% inhibition of the DNMT3A catalytic domain at 100 µM, with residual activity of 40±4% at 10 µM and 13±2% at 3.2 µM [1]. In contrast, the C4-unsubstituted analog (compound 12) shows only 7±0% inhibition at 100 µM, and the C2-morpholine analog (compound 11) achieves 42±3% inhibition, demonstrating that the phenylpiperazine moiety is essential but not sufficient [1]. This SAR framework implies that the target compound, which retains the critical C2 4-phenylpiperazine pharmacophore but differs at C4, is predicted to exhibit a DNMT3A inhibition profile intermediate between compound 14 and weaker analogs, though empirical verification is required.
| Evidence Dimension | hDNMT3A catalytic domain inhibition (% at 100 µM) |
|---|---|
| Target Compound Data | Not directly reported; predicted by SAR |
| Comparator Or Baseline | Compound 14: 63±4% at 100 µM (most active C2-phenylpiperazine analog); Compound 12: 7±0% (C4-unsubstituted control) |
| Quantified Difference | Compound 14 shows 9-fold higher inhibition than compound 12 at 100 µM; target compound's activity is unknown. |
| Conditions | Enzymatic assay using human DNMT3A C-terminal catalytic domain; 100 µM compound concentration; values are means of 2–5 experiments ± SD [1]. |
Why This Matters
For researchers studying DNMT3A-mediated epigenetic regulation, the C2 phenylpiperazine pharmacophore present in this compound is critical for target engagement, and procurement must be verified against analogs lacking this group.
- [1] Rotili D, Tarantino D, Marrocco B, Gros C, Masson V, Poughon V, et al. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity. PLoS ONE. 2014;9(5):e96941. Table 1. View Source
